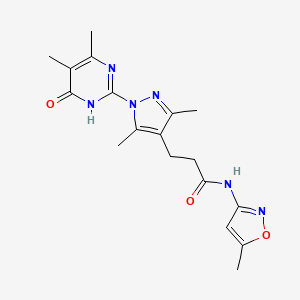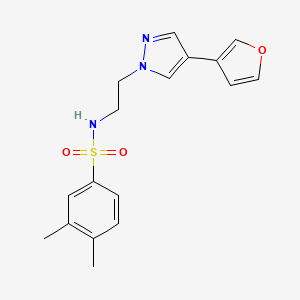
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide generally involves multi-step organic synthesis. A typical synthetic route might start with the preparation of the pyrazole ring, which can be achieved through the cyclization of hydrazine derivatives with diketones. The furan-3-yl group is then introduced through a substitution reaction.
Industrial Production Methods: For industrial production, scale-up techniques involve optimizing reaction conditions like temperature, pressure, and catalysts to maximize yield. Continuous flow chemistry and automated synthesis may be employed for large-scale manufacturing, ensuring consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide can undergo oxidation reactions, especially at the furan and pyrazole rings.
Reduction: The compound can be reduced under appropriate conditions to modify the sulfonamide group or the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzenesulfonamide group and the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenating agents and organolithium reagents are typically used for substitution reactions.
Major Products Formed: The products depend on the specific reactions and reagents used. For instance, oxidation can yield sulfone derivatives, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is utilized as a precursor in organic synthesis and for studying reaction mechanisms involving pyrazole and furan rings.
Biology: In biological research, this compound serves as a molecular probe to study enzyme interactions and cellular pathways due to its structural resemblance to bioactive molecules.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, agrochemicals, and dyes due to its robust chemical properties.
Mecanismo De Acción
The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, affecting biological pathways. The sulfonamide group plays a crucial role in binding to active sites, while the furan and pyrazole rings may interact with hydrophobic regions or hydrogen bond donors/acceptors within the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: Similar in structure but with a different position of the furan ring.
N-(2-(4-(thiazol-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: A thiazole ring replaces the furan ring.
N-(2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: A pyridine ring replaces the furan ring.
Uniqueness: N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide stands out due to the specific positioning of the furan ring, which can influence its reactivity and binding interactions compared to its analogues
There you go. Fascinating stuff, don’t you think?
Propiedades
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-3-4-17(9-14(13)2)24(21,22)19-6-7-20-11-16(10-18-20)15-5-8-23-12-15/h3-5,8-12,19H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLVSVMOCUKMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2944420.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2944422.png)

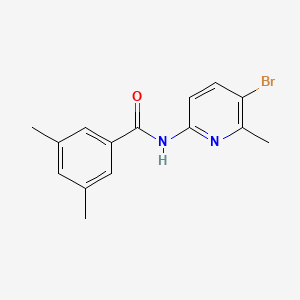
![2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2944425.png)

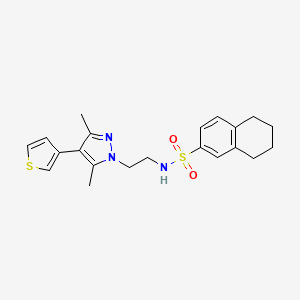

![3-methyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2944432.png)
![N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2944434.png)
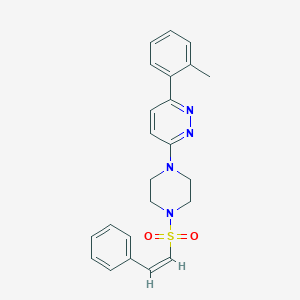
![3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2944438.png)
